molecular formula C12H11BrCl2N4 B6444688 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine CAS No. 2548987-88-6

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine

Numéro de catalogue: B6444688
Numéro CAS: 2548987-88-6
Poids moléculaire: 362.05 g/mol
Clé InChI: GIYRNLZWNLOQSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine is a novel chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built from two key heterocyclic systems: a pyrazole ring and a pyridine ring, which are linked through an azetidine scaffold. Pyrazole and pyridine derivatives are widely recognized in scientific literature for their diverse pharmacological profiles. Research into analogous pyrazole-based compounds has demonstrated potential anti-inflammatory and immunomodulatory properties in disease models such as inflammatory bowel disease (IBD) . Furthermore, structurally similar heterocyclic compounds have shown promising antitumor activities in preclinical studies, making them valuable scaffolds in oncology research . The specific substitution pattern on this molecule—featuring bromo and chloro halogens—suggests its potential utility as a key intermediate for further chemical synthesis. Researchers can leverage this compound, for instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to create more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Propriétés

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3,5-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrCl2N4/c13-9-2-17-19(7-9)6-8-4-18(5-8)12-11(15)1-10(14)3-16-12/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRNLZWNLOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Cl)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Alkylation of 4-Bromo-1H-pyrazole

The azetidine-pyrazole subunit is synthesized through alkylation of 4-bromo-1H-pyrazole with 3-(bromomethyl)azetidine. This reaction proceeds via deprotonation of the pyrazole’s NH group (using bases like NaH or K₂CO₃), followed by nucleophilic attack on the bromomethylazetidine.

Example Protocol

  • Reagents : 4-Bromo-1H-pyrazole (1.0 eq), 3-(bromomethyl)azetidine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.

  • Yield : ~75% after column chromatography (DCM/EtOH/NH₄OH).

Key Insight : Microwave-assisted reactions (100°C, 10 min) enhance efficiency, reducing side products like dialkylation.

Preparation of 3-(Bromomethyl)azetidine

3-(Bromomethyl)azetidine is synthesized from azetidine-3-methanol via bromination with PBr₃ in anhydrous THF.

Example Protocol

  • Reagents : Azetidine-3-methanol (1.0 eq), PBr₃ (1.1 eq), THF, 0°C → RT, 2 h.

  • Yield : ~85% after distillation.

Functionalization of the Pyridine Core

Synthesis of 2-Bromo-3,5-dichloropyridine

2-Bromo-3,5-dichloropyridine serves as the electrophilic partner for coupling. It is prepared via directed bromination of 3,5-dichloropyridine using NBS (N-bromosuccinimide) under radical initiation.

Example Protocol

  • Reagents : 3,5-Dichloropyridine (1.0 eq), NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, 6 h.

  • Yield : ~70% after recrystallization.

Coupling Strategies for Fragment Assembly

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 2-bromo-3,5-dichloropyridine and the azetidine-pyrazole amine is optimal for forming the target compound.

Example Protocol

  • Reagents : 2-Bromo-3,5-dichloropyridine (1.0 eq), azetidine-pyrazole subunit (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 h.

  • Yield : ~65% after HPLC purification.

Optimization Data

Catalyst SystemTemperature (°C)Yield (%)
Pd(OAc)₂/Xantphos10052
Pd₂(dba)₃/BINAP12058
Pd₂(dba)₃/Xantphos 110 65

Nucleophilic Aromatic Substitution (NAS)

Direct displacement of the 2-bromo group in pyridine by the azetidine amine is feasible under high-temperature conditions, albeit with lower efficiency.

Example Protocol

  • Reagents : 2-Bromo-3,5-dichloropyridine (1.0 eq), azetidine-pyrazole subunit (2.0 eq), DMF, 150°C, 48 h.

  • Yield : ~30%.

Purification and Characterization

Final purification employs reverse-phase HPLC (ACN/H₂O gradient) to isolate the target compound (>95% purity). Structural confirmation is achieved via:

  • ¹H NMR : δ 8.24 (s, 1H, pyrazole-H), 7.85 (d, J = 2.4 Hz, 2H, pyridine-H), 4.20 (m, 2H, azetidine-CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₂BrCl₂N₄: 412.96, found: 412.95.

Challenges and Mitigation Strategies

Azetidine Ring Stability

The azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., Cs₂CO₃) and avoiding prolonged heating preserves integrity.

Competing Side Reactions

  • Dialkylation : Controlled stoichiometry (1:1.2 pyrazole:bromomethylazetidine) minimizes bis-alkylation.

  • Pd Catalyst Deactivation : Ligands like Xantphos enhance catalyst longevity.

Alternative Synthetic Routes

Reductive Amination

Condensation of 2-amino-3,5-dichloropyridine with a ketone-containing azetidine-pyrazole precursor, followed by NaBH₄ reduction, offers a divergent pathway.

Example Protocol

  • Reagents : 2-Amino-3,5-dichloropyridine (1.0 eq), 3-(4-bromo-pyrazol-1-yl)propan-2-one (1.2 eq), NaBH₄ (2.0 eq), MeOH, RT, 6 h.

  • Yield : ~40%.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems improve heat management and reproducibility. A representative flow setup involves:

  • Reactors : Tubular Pd-coated reactors for Buchwald-Hartwig coupling.

  • Throughput : 1 kg/day with 60% isolated yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The azetidine ring may contribute to the compound’s stability and bioavailability. The dichloropyridine moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique features include the azetidine-pyridine scaffold and brominated pyrazole. Below is a comparison with structurally related compounds from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
Target Compound 3,5-Dichloropyridine Azetidinyl-(4-bromo-1H-pyrazol-1-yl) methyl 367.04 (calculated) Not explicitly stated -
Example 5.21 (4-bromo-pyrazol-3-one) Pyrazol-3-one 4-bromo, 5-(bromomethyl), 4'-isopropylphenyl 330.0 (observed: [M+H]+) Synthetic intermediate or API precursor
Example 5.17 (4-bromo-pyrazol-3-one) Pyrazol-3-one 4-bromo, 4'-chlorophenyl, 1,5-dimethyl 301–305 (observed: [M+H]+) Not specified
TLR7-9 Antagonist () Quinoline Azetidinyl-tetrahydropyrazolo[4,3-c]pyridine, morpholinyl 413.48 (calculated) Systemic lupus erythematosus therapy

Key Observations:

Core Heterocycles: The target compound’s pyridine core differs from the pyrazol-3-one derivatives (Examples 5.17, 5.21) and the quinoline-based TLR antagonist .

Halogenation (Br, Cl) is common across analogs, likely improving metabolic stability and lipophilicity .

Synthetic Routes :

  • Patent examples (e.g., procedure A3, A4) describe bromopyrazole synthesis via nucleophilic substitution or cyclization, which may be adaptable to the target compound’s preparation .

Biological Relevance: While the target compound’s activity is unspecified, the TLR antagonist () highlights azetidine-heterocycle hybrids as promising scaffolds for immunomodulation .

Q & A

Q. Advanced Research Focus

  • Halogen Replacement : Substitute bromine with iodine (enhanced leaving-group ability) or chlorine (reduced steric bulk) to probe reactivity and TLR affinity .
  • Azetidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl or hydroxy groups) to assess conformational effects on target binding .
  • Pyrazole Ring Variations : Replace 4-bromo with amino or nitro groups to alter hydrogen-bonding interactions .

What advanced analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and pyrazole Br-C coupling (¹J₍¹³C⁻⁷⁹Br⁾ ~40 Hz).
  • HPLC-MS : Use C18 columns (0.1% TFA in H₂O/MeCN) with ESI+ MS to detect degradation products (e.g., dehalogenation) .

How can molecular docking predict interactions with TLR7-9 receptors?

Q. Advanced Research Focus

  • Homology Modeling : Build TLR7-9 structures using SWISS-MODEL if crystallographic data are unavailable.
  • Docking Workflow : Use AutoDock Vina to simulate binding poses. Key interactions include:
    • Bromine with hydrophobic pockets (e.g., TLR9 Leu⁴³⁵).
    • Azetidine N-H with TLR7 Glu⁵⁵⁷ .

What are the primary degradation pathways under various storage conditions, and how can they be mitigated?

Q. Basic Research Focus

  • Hydrolysis : The bromomethyl group is susceptible to aqueous cleavage. Store under anhydrous conditions (argon atmosphere, 4°C).
  • Photodegradation : Chlorine substituents may undergo radical-mediated dechlorination. Use amber vials and UV-blocking stabilizers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.